molecular formula C11H16FN B1385909 (5-Fluoro-2-methylphenyl)isobutylamine CAS No. 1019518-96-7

(5-Fluoro-2-methylphenyl)isobutylamine

Cat. No.: B1385909
CAS No.: 1019518-96-7
M. Wt: 181.25 g/mol
InChI Key: FHUASRIXUDLDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-methylphenyl)isobutylamine is a chemical compound that belongs to the class of phenethylamines. It has the molecular formula C11H16FN and a molecular weight of 181.25 g/mol. This compound is known for its unique structural features, which include a fluorine atom and a methyl group attached to a phenyl ring, along with an isobutylamine side chain.

Preparation Methods

The synthesis of (5-Fluoro-2-methylphenyl)isobutylamine can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methylbenzyl chloride with isobutylamine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

(5-Fluoro-2-methylphenyl)isobutylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines

Scientific Research Applications

(5-Fluoro-2-methylphenyl)isobutylamine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)isobutylamine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This modulation can lead to changes in neurotransmitter release and reuptake, ultimately affecting neuronal signaling and function .

Comparison with Similar Compounds

(5-Fluoro-2-methylphenyl)isobutylamine can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound, which lacks the fluorine and methyl substituents.

    2-Fluoroamphetamine: A compound with a similar fluorine substitution but different side chain.

    4-Fluoroamphetamine: Another fluorinated amphetamine derivative with the fluorine atom in a different position on the phenyl ring

Biological Activity

Overview

(5-Fluoro-2-methylphenyl)isobutylamine is a phenethylamine derivative with significant potential in biological applications. Its molecular formula is C11H16FN, and it features a fluorine atom and a methyl group on the phenyl ring, along with an isobutylamine side chain. This compound has been the subject of various studies focusing on its biological activity, particularly its interaction with neurotransmitter systems, which may have implications for therapeutic applications.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors, particularly in the dopaminergic and serotonergic systems. It is believed to influence neurotransmitter release and reuptake, impacting neuronal signaling and function. This modulation can lead to various physiological effects, including alterations in mood, cognition, and behavior.

Biological Activity Studies

Research has demonstrated that this compound exhibits a range of biological activities:

  • Neurotransmitter Interaction : Studies indicate that this compound may enhance dopaminergic and serotonergic signaling, which could be beneficial in treating disorders such as depression and anxiety.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains; however, detailed studies are needed to quantify these effects and establish minimum inhibitory concentrations (MICs) .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Neurotransmitter ModulationEnhances dopaminergic/serotonergic signaling
Antimicrobial ActivityPotential activity against specific bacteria
Synthesis ApplicationsBuilding block for complex organic molecules

Case Study 1: Neurotransmitter Modulation

In a controlled study investigating the effects of this compound on serotonin levels in rat models, it was found that administration of the compound led to a significant increase in serotonin release compared to control groups. This suggests its potential as an antidepressant or anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of various phenethylamines, including this compound. The compound demonstrated moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 0.0195 mg/mL. Further studies are necessary to explore its effectiveness against a broader range of pathogens .

Research Findings

  • Synthesis Methods : The compound can be synthesized through nucleophilic substitution reactions involving 5-fluoro-2-methylbenzyl chloride and isobutylamine under basic conditions.
  • Chemical Reactivity : It undergoes oxidation and reduction reactions that can alter its biological activity, indicating that modifications to its structure could enhance or diminish its effects.
  • Potential Therapeutic Applications : Ongoing research aims to explore its applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Properties

IUPAC Name

5-fluoro-2-methyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUASRIXUDLDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-2-methylphenyl)isobutylamine
Reactant of Route 2
Reactant of Route 2
(5-Fluoro-2-methylphenyl)isobutylamine
Reactant of Route 3
Reactant of Route 3
(5-Fluoro-2-methylphenyl)isobutylamine
Reactant of Route 4
Reactant of Route 4
(5-Fluoro-2-methylphenyl)isobutylamine
Reactant of Route 5
Reactant of Route 5
(5-Fluoro-2-methylphenyl)isobutylamine
Reactant of Route 6
Reactant of Route 6
(5-Fluoro-2-methylphenyl)isobutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.